2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 16249-86-8
VCID: VC21054111
InChI: InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33)
SMILES: CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O
Molecular Formula: C26H16N2O5S2
Molecular Weight: 500.5 g/mol

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid

CAS No.: 16249-86-8

Cat. No.: VC21054111

Molecular Formula: C26H16N2O5S2

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid - 16249-86-8

Specification

CAS No. 16249-86-8
Molecular Formula C26H16N2O5S2
Molecular Weight 500.5 g/mol
IUPAC Name 2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
Standard InChI InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33)
Standard InChI Key VAKCCPVQFSLMDM-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O
Canonical SMILES CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound is recognized by various identifiers in chemical databases and registries, as detailed in Table 1:

Identifier TypeValue
CAS Registry Number16249-86-8
IUPAC Name2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
European Community (EC) Number240-360-8
PubChem CID85347
DSSTox Substance IDDTXSID70167376
Nikkaji NumberJ286.848B
WikidataQ83036731

Table 1: Primary identifiers for 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid

Structural Representation

The compound's structure can be represented using various chemical notation systems that provide standardized ways to encode its molecular arrangement, as shown in Table 2:

Representation TypeValue
SMILESCC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O
InChIInChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33)
InChIKeyVAKCCPVQFSLMDM-UHFFFAOYSA-N

Table 2: Structural representations of 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid

Synonyms

The compound is known by several synonyms in chemical literature and databases:

  • 2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

  • 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-

  • 2-[2-[(2,3-Dihydro-1,3-dioxo-1H-inden)-2-yl]quinolin-6-yl]-6-methyl-7-benzothiazolesulfonic acid

  • 2-[2-[(2,3-Dihydro-1,3-dioxo-1H-inden)-2-yl]-6-quinolinyl]-6-methyl-7-benzothiazolesulfonic acid

  • 2-[2-(1,3-Dioxo-2,3-dihydro-1H-indene-2-yl)quinoline-6-yl]-6-methyl-7-benzothiazolesulfonic acid

Chemical and Physical Properties

Molecular Information

The compound is characterized by specific molecular properties that define its chemical identity:

PropertyValue
Molecular FormulaC26H16N2O5S2
Molecular Weight500.5-500.55 g/mol
Hydrogen Bond AcceptorsMultiple (N, O, S=O groups)
Hydrogen Bond DonorsSulphonic acid group
Aromatic RingsMultiple (benzothiazole, quinoline, benzene)

Table 3: Basic molecular properties of 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid

Structural Components

The molecule consists of three main structural components connected in a specific arrangement:

  • A benzothiazole ring system substituted with:

    • A methyl group at position 6

    • A sulphonic acid group at position 7

  • A quinoline moiety connected to the benzothiazole at position 2

  • A 2,3-dihydro-1,3-dioxo-1H-indene (1,3-dioxoindene) group attached to the quinoline component

This structural arrangement creates a complex molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

Classification and Related Chemistry

Chemical Classification

Based on its structural elements, the compound can be classified into several chemical categories:

  • Benzothiazole derivatives

  • Quinoline compounds

  • Indene derivatives

  • Sulphonic acids

  • Heterocyclic compounds

  • Polycyclic aromatic compounds

Functional Groups

The compound incorporates multiple functional groups that define its chemical properties:

  • Sulphonic acid group (-SO3H): Contributes acidic properties and potential for salt formation

  • Ketone/carbonyl groups (C=O): Present in the indene moiety, providing sites for potential reactions

  • Heterocyclic nitrogen atoms: In benzothiazole and quinoline rings, contributing to potential coordination chemistry

  • Methyl substituent (-CH3): Providing a site for potential functionalization

  • Multiple aromatic rings: Contributing to the compound's π-electron system and potential for π-π interactions

Documentation in Chemical Databases

Database Entries

The compound has been documented in several chemical databases with the following details:

  • PubChem:

    • CID: 85347

    • Created: August 8, 2005

    • Last Modified: April 5, 2025

  • Chemical Abstract Service (CAS):

    • Registry Number: 16249-86-8

  • European Community (EC):

    • Number: 240-360-8

  • Other specialized databases:

    • DSSTox Substance ID: DTXSID70167376

    • Nikkaji Number: J286.848B

    • Wikidata: Q83036731

Current Research Status and Applications

Knowledge Gaps and Research Opportunities

The current information about this compound reveals several knowledge gaps that present opportunities for future research:

  • Synthesis methods and optimization of reaction pathways

  • Comprehensive physical properties (solubility profiles, stability, spectral characteristics)

  • Evaluation of potential biological activities and structure-activity relationships

  • Investigation of coordination chemistry with metal ions via the nitrogen and oxygen atoms

  • Exploration of applications in specialized areas such as dyes, sensors, or materials science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator